1-cyclohexyl-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine
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Overview
Description
Scientific Research Applications
Antibacterial Activity
A novel series of compounds, including triazole analogues of piperazine, have been synthesized and shown to exhibit significant antibacterial activity against human pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. Compounds with specific moieties on the piperazine ring demonstrated potential for further development due to their ability to inhibit bacterial growth (Nagaraj, Srinivas, & Rao, 2018).
Tubulin Polymerization Inhibition and Anticancer Activity
Triazole derivatives derived from tricyclic heterocycles have been explored for their effects on tumor cell growth, inhibition of tubulin polymerization, and induction of cell cycle arrest. Among these, certain analogues displayed excellent antiproliferative properties against a wide range of cancer cell lines, indicating their potential as novel and potent tubulin polymerization inhibitors. This finding underscores the importance of the triazole core and phenylpiperazine moiety in the development of cancer therapeutics (Prinz et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Compounds with a benzotriazol-1-yl carboxamide scaffold have been tested for their inhibitory effects on key enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in endocannabinoid metabolism, with implications for therapeutic applications in areas such as pain management, mood disorders, and neurodegenerative diseases. Specific compounds demonstrated potent inhibitory activity, highlighting the potential for developing selective enzyme inhibitors based on this scaffold (Morera et al., 2012).
Chemical Synthesis and Catalysis
The compound has also found applications in chemical synthesis, such as serving as a catalyst for the Huisgen 1,3-dipolar cycloaddition, demonstrating the versatility of triazole derivatives in facilitating various chemical reactions under mild conditions. This catalytic activity is crucial for advancing synthetic methodologies in organic chemistry (Ozcubukcu et al., 2009).
Future Directions
Properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-[1-(4-ethylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-17-8-10-19(11-9-17)26-16-20(22-23-26)21(27)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h8-11,16,18H,2-7,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNRJYGWNTXYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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